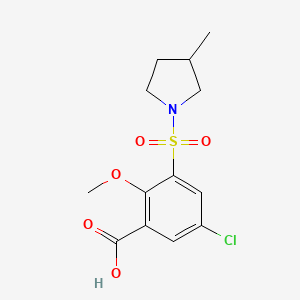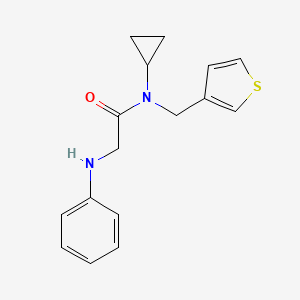![molecular formula C16H18N2O2 B7587151 N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide, also known as ABOC, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. ABOC is a bicyclic compound that consists of a benzofuran ring and an azabicyclooctane ring, which makes it a promising candidate for drug development, particularly for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has also been found to have neuroprotective effects, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been found to improve cognitive function and memory in rats, as well as reduce anxiety-like behavior and depression-like symptoms. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has also been shown to have analgesic effects, which may be attributed to its modulation of the sigma-1 receptor, which is involved in pain perception.
Advantages and Limitations for Lab Experiments
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which allows for the precise modulation of cellular processes. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide is also a synthetic compound, which allows for consistent and reproducible results. However, N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has some limitations, including its relatively high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the study of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide. One potential avenue is the development of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the sigma-1 receptor as a potential target for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide and its effects on cellular processes.
Synthesis Methods
The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzofuran with 1,3-dibromopropane to form a key intermediate. The intermediate is then subjected to a series of reactions that involve reduction, cyclization, and deprotection steps to yield the final product, N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide. The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been optimized to achieve high yields and purity, making it a viable compound for further research.
Scientific Research Applications
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, apoptosis, and ion channel regulation. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been found to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-7-10-3-1-2-4-14(10)20-15)18-13-8-11-5-6-12(9-13)17-11/h1-4,7,11-13,17H,5-6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAMZYOUBODJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)

![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)

